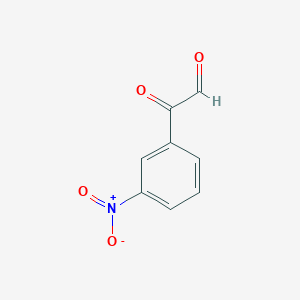

2-(3-Nitrophenyl)-2-oxoacetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274949. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDGMLLCCLUIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313696 | |

| Record name | 2-(3-nitrophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-77-3 | |

| Record name | 6890-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6890-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde (CAS No. 6890-77-3), a key building block in organic synthesis. This document outlines a reliable synthetic protocol, details methods for its characterization, and presents its physicochemical properties and safety information in a structured format for easy reference.

Compound Profile

This compound, also known as (3-nitrophenyl)glyoxal, is an aromatic aldehyde and ketone. Its bifunctional nature makes it a versatile reagent in the synthesis of various heterocyclic compounds and a potential intermediate in the development of novel pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄ | [1][2][3][4] |

| Molecular Weight | 179.13 g/mol | [1][2][3][5] |

| CAS Number | 6890-77-3 | [1][2] |

| Monoisotopic Mass | 179.02185764 Da | [1][4] |

| Topological Polar Surface Area | 80 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 233 | [1][4] |

| XLogP3 | 1.6 | [1] |

Synthesis Protocol: Oxidation of 3-Nitroacetophenone

The most common and effective method for synthesizing this compound is through the oxidation of 3-Nitroacetophenone using selenium dioxide. This method provides a good yield and a straightforward purification process.

Experimental Methodology

This protocol is adapted from the Open Reaction Database.[5]

Reagents:

-

3-Nitroacetophenone (12.0 g, 72.9 mmol)

-

Selenium dioxide (9.4 g, 85 mmol)

-

1,4-Dioxane (50.0 mL)

-

Water (1.70 mL, 94.4 mmol)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Selenium dioxide (9.4 g) in 1,4-Dioxane (50.0 mL) and Water (1.70 mL) is prepared in a round-bottom flask.

-

3-Nitroacetophenone (12.0 g) is added to the solution.

-

The reaction mixture is stirred and heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is diluted with EtOAc (100 mL).

-

The organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure (in vacuo).

-

The crude product is purified by column chromatography (ISCO, 20-70% EtOAc/Hexanes) to yield the final product.

Results:

-

Yield: 9.98 g (76%)[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, as well as aromatic protons with splitting patterns corresponding to the 1,3-disubstituted benzene ring. Carbon NMR will show distinct peaks for the two carbonyl carbons, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Characteristic absorption bands are expected for the C=O stretching of both the ketone and aldehyde, the N-O stretching of the nitro group, and C-H stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The analysis will show the molecular ion peak corresponding to the calculated mass (179.13 g/mol ).

While commercial suppliers indicate the availability of NMR data, specific spectral data is not publicly detailed in the reviewed literature.[2]

General Characterization Workflow

Caption: General workflow for the analytical characterization of the title compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.[1]

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H335 | May cause respiratory irritation. |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Precaution | P405 | Store locked up.[4] |

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound sealed in a dry place at room temperature.[2]

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-(3-Nitrophenyl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(3-Nitrophenyl)-2-oxoacetaldehyde, a molecule of interest in synthetic chemistry and potentially in drug development. Due to its bifunctional nature as both an α-ketoaldehyde and a nitroaromatic compound, it possesses a unique reactivity profile. This document collates available experimental and computational data on its structure, physical characteristics, chemical behavior, and a detailed experimental protocol for its synthesis. The guide also explores the general reactivity and potential biological implications of its constituent functional groups, providing a basis for further research and application.

Introduction

This compound, also known as 3-nitrophenylglyoxal, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta position and an adjacent two-carbon chain containing both a ketone and an aldehyde functional group. This combination of functionalities makes it a versatile reagent in organic synthesis and a subject of interest for its potential biological activities. The electron-withdrawing nature of the nitro group and the high reactivity of the α-ketoaldehyde moiety are key determinants of its chemical behavior. This guide aims to provide a detailed repository of its properties for researchers in chemistry and drug discovery.

Chemical and Physical Properties

The available data for this compound is a mix of experimentally determined and computationally predicted values. All quantitative data is summarized in the tables below for clarity.

Identifiers and Structure

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Nitrophenylglyoxal, (3-Nitrophenyl)-oxo-acetaldehyde | [1] |

| CAS Number | 6890-77-3 | [1] |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)C=O | [1] |

Physical Properties

| Property | Value | Remarks | Source |

| Melting Point | 37-46 °C | Experimental | Commercial Supplier Data |

| Boiling Point | 300.0 ± 32.0 °C | Predicted | ChemicalBook |

| Density | 1.376 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| XLogP3 | 1.6 | Computed | [1] |

| Topological Polar Surface Area | 80 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

Note: Experimental data for boiling point, density, and solubility were not found in the surveyed literature. The provided values for boiling point and density are predictions.

Spectral Data

Comprehensive experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the publicly available literature and databases searched. The following sections on chemical reactivity are therefore based on the known properties of its functional groups.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its three main components: the aromatic ring, the nitro group, and the α-ketoaldehyde moiety.

-

α-Ketoaldehyde Moiety: This is the most reactive part of the molecule.

-

Nucleophilic Addition: The two carbonyl groups are highly electrophilic and susceptible to attack by nucleophiles. The aldehyde is generally more reactive than the ketone. It can react with water to form a hydrate, with alcohols to form hemiacetals and acetals, and with amines to form imines and enamines.

-

Condensation Reactions: It can undergo aldol-type and other condensation reactions.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, and both carbonyls can be reduced to alcohols.

-

-

Nitroaromatic System:

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director. Therefore, electrophilic substitution on the phenyl ring will be slower than on benzene and will occur at the positions ortho and para to the nitro group (i.e., positions 2, 4, and 6 relative to the glyoxal group).

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less common than for ortho/para-nitro substituted rings.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

-

-

Stability and Storage:

-

Nitroaromatic compounds are generally stable but can be sensitive to heat and light.

-

Aldehydes, particularly reactive ones like this, can be prone to polymerization or oxidation upon storage.

-

It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.

-

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis route.

Reaction: Oxidation of 3'-Nitroacetophenone

Reagents:

-

3'-Nitroacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of selenium dioxide (9.4 g, 85 mmol) in 1,4-dioxane (50.0 mL) and water (1.70 mL, 94.4 mmol), add 3'-nitroacetophenone (12.0 g, 72.9 mmol).

-

Reflux the reaction mixture for 4 hours with stirring.

-

After cooling, dilute the mixture with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., ISCO) using a gradient of 20-70% ethyl acetate in hexanes to afford this compound.

Expected Yield: ~76%

Visualization of Chemical Concepts

Synthesis Workflow

Caption: Synthesis workflow for this compound.

General Reactivity Profile

Caption: General reactivity of this compound.

Potential Biological Significance and Signaling

Direct studies on the biological activity and signaling pathways of this compound are not available in the current literature. However, the activities of its constituent functional groups, α-ketoaldehydes and nitroaromatics, are well-documented.

-

α-Ketoaldehydes: This class of compounds is known to be highly reactive towards biological nucleophiles such as the side chains of lysine and arginine residues in proteins, as well as guanine bases in nucleic acids. This reactivity can lead to the formation of advanced glycation end-products (AGEs) and cellular damage. Some α-ketoaldehydes are involved in cellular signaling and metabolic regulation.

-

Nitroaromatic Compounds: Many nitroaromatic compounds exhibit biological activity, which is often dependent on the enzymatic reduction of the nitro group to form reactive intermediates like nitroso and hydroxylamino derivatives. These intermediates can cause oxidative stress and interact with cellular macromolecules. Some nitroaromatic compounds are known to have antimicrobial, anticancer, or other pharmacological effects.

Given these general properties, it is plausible that this compound could interact with various cellular pathways, although specific targets and mechanisms would need to be elucidated through dedicated research.

Hypothetical Cellular Interaction Pathway

Caption: Hypothetical cellular interaction pathways.

Conclusion

This compound is a compound with significant potential in synthetic chemistry due to its reactive functional groups. While a synthetic protocol and some basic properties are known, this guide highlights a significant lack of comprehensive experimental data, particularly in the area of spectroscopy and physical properties like boiling point and solubility. The potential biological activity, inferred from related compound classes, suggests that further investigation into its effects on cellular systems could be a worthwhile endeavor for drug discovery and toxicology research. This document serves as a foundational resource to encourage and guide future studies on this intriguing molecule.

References

Spectroscopic Characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(3-Nitrophenyl)-2-oxoacetaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and includes a visual representation of the analytical workflow.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled and analyzed to provide a comprehensive profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.6 | Singlet | 1H | Aromatic (H-2) |

| ~8.4 | Doublet | 1H | Aromatic (H-4) |

| ~8.2 | Doublet | 1H | Aromatic (H-6) |

| ~7.7 | Triplet | 1H | Aromatic (H-5) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~190-195 | Aldehyde Carbonyl (CHO) |

| ~185-190 | Ketone Carbonyl (C=O) |

| ~148 | Aromatic (C-3, C-NO₂) |

| ~135 | Aromatic (C-1) |

| ~130 | Aromatic (C-5) |

| ~128 | Aromatic (C-6) |

| ~125 | Aromatic (C-4) |

| ~123 | Aromatic (C-2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710-1690 | Strong | Ketone C=O Stretch |

| ~1690-1670 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~850-750 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₈H₅NO₄), the expected molecular weight is approximately 179.13 g/mol .[1]

| m/z | Interpretation |

| 179 | Molecular Ion [M]⁺ |

| 150 | [M-CHO]⁺ |

| 122 | [M-CHO-CO]⁺ |

| 104 | [C₆H₄NO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans would be acquired, while for ¹³C NMR, a greater number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, if the sample is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.[3][4] The background spectrum of the empty spectrometer would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[5][6]

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. This compound | C8H5NO4 | CID 321736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

The Advent of Nitrophenyl Glyoxals: A Technical History and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of nitrophenyl glyoxal derivatives, a class of organic compounds characterized by a dicarbonyl functional group attached to a nitrated phenyl ring. While a definitive seminal publication marking their initial synthesis remains elusive in historical records, their emergence is intrinsically linked to the development of powerful oxidation methods in the early 20th century. This document provides a comprehensive overview of the most probable historical synthesis routes, detailed experimental protocols based on established methodologies, and a summary of their contemporary applications. Quantitative data from relevant studies are presented in tabular format for comparative analysis, and key chemical transformations and experimental workflows are visualized using DOT language diagrams.

Discovery and Historical Synthesis

The discovery of nitrophenyl glyoxal derivatives is not attributed to a single breakthrough moment but rather evolved with the advancement of organic synthesis techniques. The most significant historical method for the preparation of α-dicarbonyl compounds, including nitrophenyl glyoxals, is the Riley oxidation , first reported by Harry Lister Riley and his colleagues in 1932. This reaction utilizes selenium dioxide (SeO₂) to oxidize α-methylene groups of ketones to the corresponding glyoxals.

Given the availability of various nitroacetophenones as starting materials, it is highly probable that the Riley oxidation was one of the earliest methods employed for the synthesis of nitrophenyl glyoxal derivatives. The general reaction involves the oxidation of a substituted acetophenone, where the methyl group is converted to a glyoxal moiety.

Another plausible historical route to phenylglyoxals, which could have been adapted for their nitro-substituted counterparts, involves the treatment of isonitrosoacetophenones with nitrous acid.[1]

The Riley Oxidation: A Likely Historical Pathway

The Riley oxidation of a nitro-substituted acetophenone, such as 4-nitroacetophenone, would proceed as follows:

Figure 1: General scheme of the Riley oxidation for the synthesis of p-nitrophenylglyoxal.

Detailed Experimental Protocols

Synthesis of p-Nitrophenylglyoxal via Riley Oxidation (Adapted Protocol)

Disclaimer: This protocol is an adaptation and should be performed with all necessary safety precautions by qualified personnel.

Materials:

-

4-Nitroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane (or 95% Ethanol)

-

Water

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of selenium dioxide (1.0 mole equivalent) in dioxane and a small amount of water is heated to 50-60 °C with stirring until the solid dissolves.

-

4-Nitroacetophenone (1.0 mole equivalent) is added to the solution.

-

The reaction mixture is heated to reflux with continuous stirring for approximately 4-6 hours. During this time, the precipitation of elemental selenium will be observed.

-

The hot solution is decanted from the precipitated selenium.

-

The solvent is removed by distillation under reduced pressure.

-

The resulting crude p-nitrophenylglyoxal is then purified by vacuum distillation.

Expected Observations: The reaction mixture will typically turn from a clear solution to a dark suspension as elemental selenium precipitates. The final product, p-nitrophenylglyoxal, is expected to be a crystalline solid.[2]

Physicochemical and Quantitative Data

The following table summarizes key physicochemical properties of p-nitrophenylglyoxal.

| Property | Value | Reference |

| CAS Number | 4974-57-6 | [3][4][5] |

| Molecular Formula | C₈H₅NO₄ | [2][3][5] |

| Molecular Weight | 179.13 g/mol | [2][3][5] |

| Appearance | Cream Crystalline Powder | [2] |

| Melting Point | 96-98 °C | [2] |

| Purity (Typical) | ≥95% | [3] |

Modern Applications and Biological Significance

In contemporary research, nitrophenyl glyoxal derivatives, particularly p-nitrophenylglyoxal, are primarily utilized as chemical reagents.

Reagent for Arginine Modification

p-Nitrophenylglyoxal is a valuable reagent for the chemical modification of guanido groups, specifically targeting arginine residues in proteins.[3] This specificity allows researchers to probe the functional role of arginine residues in enzyme active sites and other protein-protein interactions.

Figure 2: Workflow for the use of p-nitrophenylglyoxal in protein modification studies.

The reaction of p-nitrophenylglyoxal with the guanidinium group of arginine is a key tool in proteomics and enzyme kinetics.

While early and specific biological studies on nitrophenyl glyoxal derivatives are not well-documented in the historical literature, the broader class of glyoxals is known to exhibit biological activity, often related to their reactivity as electrophiles.

Conclusion

The history of nitrophenyl glyoxal derivatives is closely tied to the development of robust oxidation methodologies in organic chemistry, with the Riley oxidation standing out as the most probable route for their initial synthesis in the 1930s. While their early biological characterization is not extensively documented, their modern utility as specific chemical probes, particularly for the modification of arginine residues in proteins, has solidified their place in the toolkit of biochemists and molecular biologists. This guide provides a foundational understanding of their historical synthesis, key properties, and contemporary applications, serving as a valuable resource for researchers in the chemical and life sciences.

References

Technical Guide: 2-(3-Nitrophenyl)-2-oxoacetaldehyde for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Nitrophenyl)-2-oxoacetaldehyde, a key chemical intermediate. This document covers its commercial availability from key suppliers, detailed experimental protocols for its synthesis, and a discussion of its potential, though not yet fully elucidated, role in relevant biological pathways.

Commercial Availability and Key Suppliers

This compound is available from a number of chemical suppliers catering to the research and development market. The purity and available quantities can vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data. Below is a summary of key suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Notes |

| Sunway Pharm Ltd | 6890-77-3 | 97% | 1g | $544.00 | For scientific research use only.[1] |

| BenchChem | 6890-77-3 | Inquire | Inquire | Inquire | For research use only. Not for human or veterinary use. |

| Ambeed | 6890-77-3 | Inquire | Inquire | Inquire | Provides NMR, HPLC, LC-MS, and UPLC data upon request. |

| Santa Cruz Biotechnology | 6890-77-3 | Inquire | Inquire | Inquire | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[2] |

| BLDpharm | 6890-77-3 | Inquire | Inquire | Inquire | - |

Note: Pricing and availability are subject to change. It is advisable to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H5NO4 | PubChem[3] |

| Molecular Weight | 179.13 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 6890-77-3 | PubChem[3] |

| Appearance | Inquire from supplier | - |

| Melting Point | Inquire from supplier | - |

| Boiling Point | Inquire from supplier | - |

| Solubility | Inquire from supplier | - |

Experimental Protocols

A common and effective method for the synthesis of this compound is through the oxidation of 3-Nitroacetophenone. The following protocol is based on a procedure detailed by BenchChem.

Synthesis of this compound from 3-Nitroacetophenone

Materials:

-

3-Nitroacetophenone (12.0 g, 72.9 mmol)

-

Selenium dioxide (9.4 g, 85 mmol)

-

1,4-Dioxane (50.0 mL)

-

Water (1.70 mL, 94.4 mmol)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Sodium sulfate (anhydrous)

-

Brine

Procedure:

-

To a solution of Selenium dioxide (9.4 g, 85 mmol) in 1,4-Dioxane (50.0 mL) and Water (1.70 mL, 94.4 mmol), add 3-Nitroacetophenone (12.0 g, 72.9 mmol).

-

The reaction mixture is refluxed for 4 hours with stirring.

-

After reflux, the mixture is taken up with EtOAc (100 mL).

-

The organic layer is washed with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification is performed by ISCO column chromatography (20-70% EtOAc/Hex) to yield (3-Nitro-phenyl)-oxo-acetaldehyde (9.98 g, 76% yield).

Potential Biological Significance and Signaling Pathways

While the direct biological activity and implication in specific signaling pathways of this compound are not extensively documented in publicly available literature, the broader class of nitrophenyl-containing compounds has been the subject of significant research in drug discovery.

Compounds containing the nitrophenyl moiety have been investigated for a range of biological activities, including anticancer and antioxidant properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its interactions with biological targets. It is known that some nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can induce cellular responses.

One of the key cellular pathways that responds to chemical stressors, including reactive oxygen species that can be generated by nitro compounds, is the Nrf2/HO-1 signaling pathway . This pathway is a master regulator of the antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The upregulation of these genes helps to protect the cell from oxidative damage.

Given the presence of the nitro group, it is plausible that this compound could modulate oxidative stress-related signaling pathways. However, it is crucial to emphasize that this is a hypothetical involvement based on the known activities of related compounds, and specific experimental validation is required.

Below is a generalized diagram of the Nrf2/HO-1 signaling pathway, which may be relevant for investigating the biological effects of this compound.

Caption: The Nrf2/HO-1 signaling pathway for cellular antioxidant response.

Experimental Workflow: Synthesis of this compound

The synthesis protocol described above can be visualized as a clear experimental workflow. This diagram outlines the key steps from starting materials to the purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(3-Nitrophenyl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-(3-Nitrophenyl)-2-oxoacetaldehyde. The content is intended for laboratory personnel and professionals in the field of drug development and scientific research.

Chemical and Physical Properties

This compound is a reactive organic compound. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 6890-77-3[1] |

| Molecular Formula | C₈H₅NO₄[1] |

| Molecular Weight | 179.13 g/mol [2] |

| Appearance | Not explicitly stated, but likely a solid given the melting point. |

| Melting Point | 42 - 44 °C[2] |

| Boiling Point | 153 °C at 31 hPa[2] |

| Autoignition Temperature | 200 °C[2] |

Safety and Hazards

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[1][2] |

| Hazardous to the Aquatic Environment, Short-Term (Acute) | 3 | H412: Harmful to aquatic life with long lasting effects[2] |

| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[2] |

Signal Word: Warning[2]

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specifications |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary for splash-prone operations. |

| Skin and Body Protection | A flame-retardant lab coat should be worn. For larger quantities or increased risk of contact, chemical-resistant aprons or coveralls are recommended. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use and change them frequently. |

| Respiratory Protection | If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Hygiene Measures

-

Avoid inhalation of dust or vapors.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

-

Immediately remove and launder any contaminated clothing before reuse.

Storage

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and strong bases. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |

| General | Store in a designated and clearly labeled area. Keep away from heat, sparks, and open flames. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2] |

| Inhalation | If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | In case of skin contact, take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[2] |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |

Accidental Release and Waste Disposal

Accidental Release

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3.2).

-

Avoid breathing vapors, mist, or gas.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

For large spills, contain the spill and prevent it from entering drains or waterways. Contact environmental health and safety personnel for assistance.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Collect waste in clearly labeled, sealed containers.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Contact your institution's environmental health and safety department for specific disposal procedures.[4]

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, as described in patent literature.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of selenium dioxide (9.4 g, 85 mmol) in 1,4-dioxane (50.0 mL) and water (1.70 mL, 94.4 mmol), add 3-nitroacetophenone (12.0 g, 72.9 mmol).[2]

-

Reflux the reaction mixture for 4 hours with stirring.[2]

-

After cooling, dilute the mixture with ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).[2]

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography (e.g., ISCO, 20-70% ethyl acetate in hexanes) to yield the final product.[2]

Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively reported in the reviewed literature, the broader class of nitro-containing aromatic compounds is of significant interest in medicinal chemistry.

-

General Activity of Nitro Compounds: The nitro group is a well-known pharmacophore and can also act as a toxicophore. Nitro-containing molecules have been investigated for a wide range of biological activities, including antibacterial, antineoplastic, antiparasitic, and antihypertensive properties. The mechanism of action often involves the reduction of the nitro group within cells to produce reactive nitrogen species that can damage DNA and other biomolecules.

-

Aryl Glyoxals in Synthesis: Aryl glyoxals, such as this compound, are versatile building blocks in organic synthesis. They are frequently used in multicomponent reactions to generate diverse heterocyclic scaffolds, which are common cores in many biologically active molecules.

The following diagram illustrates a general workflow for the preliminary assessment of a novel compound like this compound in a drug discovery context.

Caption: Drug discovery workflow for a novel compound.

Researchers working with this compound should consider its potential for biological activity based on its structural similarity to other known bioactive nitro compounds. Further screening and derivatization could lead to the discovery of novel therapeutic agents.

This document is intended as a guide and does not replace a thorough understanding of the hazards of this chemical and the implementation of a comprehensive safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. umdearborn.edu [umdearborn.edu]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-(3-Nitrophenyl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(3-nitrophenyl)-2-oxoacetaldehyde, a core structure with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and mechanistic aspects of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents. Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their structure-activity relationships and therapeutic promise.

Introduction

This compound, also known as 3-nitrophenylglyoxal, belongs to the class of α-ketoaldehydes. The presence of the electrophilic glyoxal moiety and the electron-withdrawing nitro group on the phenyl ring bestows this scaffold with unique chemical reactivity and significant biological potential. The nitro group, in particular, is a well-known pharmacophore in various clinically used drugs, contributing to mechanisms of action that often involve bioreductive activation and the generation of reactive oxygen species (ROS)[1][2]. This guide explores the chemical space around this core structure, summarizing the available data on its analogs and derivatives to inform future drug discovery and development efforts.

Core Compound: this compound

The foundational molecule of this guide is this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Nitrophenylglyoxal, (3-Nitrophenyl)oxoacetaldehyde | [3] |

| CAS Number | 6890-77-3 | [3] |

| Molecular Formula | C₈H₅NO₄ | [3] |

| Molecular Weight | 179.13 g/mol | [3][4] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Soluble in organic solvents like DMSO |

Synthesis of the Core Structure and Derivatives

Synthesis of this compound

A common and efficient method for the synthesis of the core compound is the oxidation of the corresponding acetophenone.

Reaction: Oxidation of 3-Nitroacetophenone

-

Reactants: 3-Nitroacetophenone, Selenium dioxide (SeO₂)

-

Solvent: 1,4-Dioxane and Water

-

Conditions: Reflux

-

Description: This method involves the direct oxidation of the methyl group of 3-nitroacetophenone to an aldehyde, yielding the desired glyoxal.[4]

General Strategies for Derivatization

The this compound scaffold offers several points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

-

Modification of the Phenyl Ring:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which can then be further functionalized (e.g., acylation, sulfonylation) to introduce a wide variety of substituents.

-

Substitution on the Ring: Introduction of other substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic and steric properties of the molecule.

-

-

Reactions of the Aldehyde Group: The aldehyde is a versatile functional group that can undergo numerous reactions to form a diverse range of derivatives.

-

Condensation Reactions: Reaction with amines, hydrazines, and hydroxylamines can yield imines, hydrazones, and oximes, respectively. These reactions are fundamental in the synthesis of many heterocyclic compounds.

-

Cyclization Reactions: The glyoxal moiety can serve as a precursor for the synthesis of various heterocyclic systems, such as quinoxalines (by reaction with o-phenylenediamines) and imidazoles.

-

-

Reactions of the Ketone Group: The ketone group can also participate in various chemical transformations, although it is generally less reactive than the aldehyde.

Biological Activities of Analogs and Derivatives

While specific data on a wide range of this compound derivatives is limited in the public domain, the broader class of nitrophenyl and glyoxal-containing compounds has demonstrated significant biological activities.

Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, which are often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals[1][2].

General Observations from Related Compounds:

-

Nitro-containing heterocycles , such as nitroimidazoles and nitrofurans, are established antimicrobial agents. This suggests that heterocyclic derivatives of this compound could exhibit potent antimicrobial activity[5].

-

The position of the nitro group on the phenyl ring can significantly influence antimicrobial efficacy[1].

-

Derivatives incorporating moieties like thiazole and oxadiazole have shown promising antibacterial and antifungal activities[6][7].

Anticancer Activity

The anticancer potential of nitrophenyl derivatives is an active area of research. The proposed mechanisms often involve the induction of oxidative stress and apoptosis in cancer cells.

Insights from Structurally Related Molecules:

-

Nitrophenyl-isothiazolone derivatives have demonstrated selective cytotoxicity against hepatocellular carcinoma cells[8].

-

Thiazolidinone hybrids containing a nitrophenyl group have been shown to possess antimitotic activity[9].

-

Chalcones and their analogs bearing nitro substituents have been synthesized and evaluated for their anticancer properties[10].

-

The introduction of a trifluoromethyl group, another electron-withdrawing moiety, has been a successful strategy in the development of some anticancer agents[9].

Data Presentation

Due to the limited availability of public data specifically on a series of this compound derivatives, a comparative table of quantitative data is not feasible at this time. The following table presents a conceptual framework for how such data should be structured once available from screening programs.

Table 1: Conceptual Framework for Biological Activity Data of this compound Derivatives

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Modification of Oxoacetaldehyde) | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) |

| Core | 3-NO₂ | -CHO | Staphylococcus aureus | ||

| Escherichia coli | |||||

| MCF-7 (Breast Cancer) | |||||

| Analog 1 | 3-NH₂ | -CHO | Staphylococcus aureus | ||

| Escherichia coli | |||||

| MCF-7 (Breast Cancer) | |||||

| Analog 2 | 3-NO₂, 4-Cl | -CHO | Staphylococcus aureus | ||

| Escherichia coli | |||||

| MCF-7 (Breast Cancer) | |||||

| Derivative 1 | 3-NO₂ | -CH=N-OH (Oxime) | Staphylococcus aureus | ||

| Escherichia coli | |||||

| MCF-7 (Breast Cancer) | |||||

| Derivative 2 | 3-NO₂ | Quinoxaline | Staphylococcus aureus | ||

| Escherichia coli | |||||

| MCF-7 (Breast Cancer) |

Experimental Protocols

Synthesis of this compound[4]

-

To a solution of selenium dioxide (9.4 g, 85 mmol) in 1,4-dioxane (50.0 mL) and water (1.70 mL, 94.4 mmol), add 3-nitroacetophenone (12.0 g, 72.9 mmol).

-

Reflux the reaction mixture for 4 hours with stirring.

-

After cooling, dilute the mixture with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., ISCO, 20-70% ethyl acetate in hexanes) to afford (3-nitrophenyl)-oxo-acetaldehyde.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10][11][12][13]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth (or another appropriate growth medium).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)[1][3][4][6][8]

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Insights and Signaling Pathways

The biological activities of nitrophenyl-α-ketoaldehydes are likely multifactorial. Based on the known mechanisms of related compounds, a plausible signaling pathway leading to cell death is proposed below.

Proposed Mechanism of Action

The primary mechanism is thought to involve the intracellular reduction of the nitro group to form a nitroso intermediate and subsequently other reactive nitrogen species. This process consumes cellular reducing equivalents (e.g., NADH, NADPH) and generates oxidative stress. The highly reactive α-ketoaldehyde moiety can also react with cellular nucleophiles, such as glutathione and protein thiols, leading to enzyme inactivation and further cellular stress. The culmination of these events can trigger apoptotic cell death.

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

Drug Discovery Workflow

The process of identifying and developing new drug candidates from this chemical class follows a standard preclinical drug discovery workflow.

Caption: A typical drug discovery workflow for novel therapeutic agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The inherent reactivity of the glyoxal moiety and the bioreducible nitro group provide a strong foundation for potent biological activity.

Future research should focus on the systematic synthesis and screening of a diverse library of analogs to establish clear structure-activity relationships. Key areas for exploration include:

-

Modulation of the Phenyl Ring: Investigating the impact of different substituents and their positions on biological activity and selectivity.

-

Derivatization of the Aldehyde: Exploring a wide range of heterocyclic derivatives to enhance potency and modulate physicochemical properties.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds into animal models of infection and cancer to assess their therapeutic efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-(3-Nitrophenyl)-2-oxoacetaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenyl)-2-oxoacetaldehyde, also known as 3-nitrophenylglyoxal, is a versatile bifunctional building block in organic synthesis. Its chemical structure, featuring both an aldehyde and a ketone functional group, allows for a variety of transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds. The presence of a nitro group on the aromatic ring further provides a handle for functional group interconversion, enhancing its utility in the construction of complex molecular architectures, particularly those of interest in medicinal chemistry and drug development. This document provides detailed protocols for the application of this compound in the synthesis of quinoxalines and its potential use in multicomponent reactions.

Key Applications

The primary application of this compound in organic synthesis is as a 1,2-dicarbonyl precursor for the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a fundamental and widely used method for the preparation of quinoxalines.[1]

Furthermore, the aldehyde functionality of this compound makes it a suitable component for multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. MCRs are powerful tools in modern drug discovery, allowing for the rapid generation of diverse and complex molecules in a single step.[2][3]

Experimental Protocols

Synthesis of 2-(3-nitrophenyl)quinoxaline

This protocol describes the synthesis of 2-(3-nitrophenyl)quinoxaline via the condensation of this compound with o-phenylenediamine. This reaction is a classic example of the Hinsberg quinoxaline synthesis.

Reaction Scheme:

Caption: Workflow for the synthesis of 2-(3-nitrophenyl)quinoxaline.

Three-Component Passerini Reaction (Representative Protocol)

While a specific protocol for the Passerini reaction with this compound is not readily available in the searched literature, a general procedure for aromatic aldehydes can be adapted. The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. [2] Reaction Scheme (General):

Materials:

-

This compound (1.0 mmol)

-

Carboxylic Acid (e.g., Benzoic Acid) (1.0 mmol)

-

Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol)

-

Dichloromethane (DCM) (5 mL)

Procedure:

-

In a sealed vial, dissolve this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in DCM (5 mL).

-

Add the isocyanide (1.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Product: An α-acyloxy carboxamide derivative.

Signaling Pathway for Passerini Reaction:

Caption: Simplified mechanism of the Passerini three-component reaction.

Four-Component Ugi Reaction (Representative Protocol)

Similar to the Passerini reaction, a specific Ugi reaction protocol for this compound is not detailed in the searched literature. The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. [3] Reaction Scheme (General):

Materials:

-

This compound (1.0 mmol)

-

Amine (e.g., Aniline) (1.0 mmol)

-

Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol)

-

Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol)

-

Methanol (MeOH) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (2 mL) and stir for 10-15 minutes to form the imine.

-

Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Expected Product: A bis-amide derivative.

Logical Workflow for Ugi Reaction:

Caption: Simplified workflow of the Ugi four-component reaction.

Conclusion

This compound is a valuable and reactive building block for the synthesis of heterocyclic compounds. The protocols provided herein for the synthesis of quinoxalines demonstrate a robust and high-yielding application of this reagent. While specific examples of its use in Passerini and Ugi reactions are not extensively documented, the general protocols provided serve as a starting point for the exploration of its utility in multicomponent chemistry for the generation of diverse molecular scaffolds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(3-Nitrophenyl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-nitrophenyl)-2-oxoacetaldehyde, a versatile building block for the construction of various nitrogen-containing heterocyclic compounds. The presence of both a reactive α-oxoaldehyde moiety and a nitroaromatic ring makes this reagent particularly valuable for creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. This document outlines key synthetic transformations and provides detailed experimental protocols for the synthesis of quinoxalines, imidazoles, and oxazoles.

Synthesis of Quinoxalines

Quinoxalines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. The most common and efficient method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent 1,2-dicarbonyl precursor for the synthesis of 6-(3-nitrophenyl)quinoxalines.

A general reaction workflow for the synthesis of quinoxalines using this compound is depicted below.

Caption: Synthesis of 6-(3-nitrophenyl)quinoxaline.

Table 1: Synthesis of 6-(3-Nitrophenyl)quinoxaline Derivatives

| Entry | o-Phenylenediamine Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,2-Diaminobenzene | Ethanol | Acetic acid (cat.) | Reflux | 2 | 92 | General Method[1][2] |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Acetonitrile | None | RT | 4 | 88 | General Method[2] |

| 3 | 4-Chloro-1,2-phenylenediamine | DMF | None | 80 | 3 | 90 | General Method[2] |

Experimental Protocol: Synthesis of 6-(3-nitrophenyl)quinoxaline

-

To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add a solution of this compound (1.0 mmol) in ethanol (5 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure 6-(3-nitrophenyl)quinoxaline.

Synthesis of Imidazoles

Imidazoles are another class of heterocyclic compounds with significant importance in medicinal chemistry. The Radziszewski synthesis and its variations provide a straightforward route to substituted imidazoles. This typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate) in the presence of an acid catalyst.

The logical relationship for the multi-component synthesis of 2,4(5)-disubstituted imidazoles is illustrated in the following diagram.

Caption: Multi-component synthesis of imidazoles.

Table 2: Synthesis of 2-Aryl-4-(3-nitrophenyl)imidazole Derivatives

| Entry | Aldehyde | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetic Acid | None | Reflux | 4 | 85 | General Method[3][4] |

| 2 | 4-Chlorobenzaldehyde | Ethanol | InCl₃·3H₂O | RT | 6 | 82 | General Method[4] |

| 3 | 4-Methoxybenzaldehyde | Acetic Acid | None | Reflux | 4 | 88 | General Method[3] |

Experimental Protocol: Synthesis of 2-Phenyl-4-(3-nitrophenyl)imidazole

-

In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL).

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

-

Neutralize the solution with aqueous ammonia.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4-(3-nitrophenyl)imidazole.

Synthesis of Oxazoles

Oxazoles are five-membered heterocyclic compounds that can be synthesized through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative approach involves the reaction of an α-haloketone with a primary amide (Bredereck synthesis). This compound can be a precursor to the necessary α-haloketone.

The experimental workflow for a two-step synthesis of oxazoles is outlined below.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(3-Nitrophenyl)-2-oxoacetaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenyl)-2-oxoacetaldehyde, also known as 3-nitrophenylglyoxal, is a versatile bifunctional building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry. Its 1,2-dicarbonyl functionality allows for facile cyclocondensation reactions with a range of nucleophiles to afford complex molecular architectures. The presence of the 3-nitrophenyl group provides a handle for further chemical modifications, such as reduction to the corresponding aniline derivative, which can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active quinoxaline and imidazole derivatives, which are prominent cores in numerous pharmaceuticals.

Chemical Properties and Safety Information

| Property | Value |

| CAS Number | 6890-77-3 |

| Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol |

| Appearance | Not specified, typically a solid |

| Solubility | Soluble in common organic solvents |

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Application 1: Synthesis of 2-(3-Nitrophenyl)quinoxaline Derivatives as Potential Kinase Inhibitors

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and antimicrobials. The synthesis of 2-(3-nitrophenyl)quinoxalines can be readily achieved through the condensation of this compound with substituted o-phenylenediamines.

General Reaction Scheme

The reaction proceeds via a cyclocondensation mechanism where the amino groups of the o-phenylenediamine react with the dicarbonyl moiety of this compound to form the quinoxaline ring system.

Caption: General synthesis of 2-(3-nitrophenyl)quinoxaline.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)quinoxaline

This protocol is adapted from the general synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines.

Materials:

-

This compound (1.0 mmol, 179.1 mg)

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stirring bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask containing a stirring bar, add this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).

-

Add 10 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford pure 2-(3-nitrophenyl)quinoxaline.

Potential Biological Activity and Data Interpretation

Quinoxaline derivatives have been extensively studied as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, various substituted quinoxalines have shown potent inhibitory activity against kinases like Pim-1/2, which are implicated in the progression of hematologic and solid tumors.

| Compound Class | Target Kinase | Reported IC₅₀ Range |

| Substituted Quinoxalines | Pim-1 | Submicromolar to low micromolar |

| Substituted Quinoxalines | Pim-2 | Submicromolar to low micromolar |

| Quinoxaline Derivatives | GSK-3β | 0.18 µM for a potent derivative |

The synthesized 2-(3-nitrophenyl)quinoxaline can be further functionalized. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other moieties to generate a library of compounds for screening against a panel of kinases. The inhibitory activity is typically determined using in vitro kinase assays, and the half-maximal inhibitory concentration (IC₅₀) is calculated. Promising compounds are then evaluated in cell-based assays to determine their anti-proliferative effects on cancer cell lines.

Caption: Workflow for developing quinoxaline-based kinase inhibitors.

Application 2: Synthesis of 2-(3-Nitrophenyl)imidazole Derivatives as Potential Anticancer Agents

Imidazoles are another class of heterocyclic compounds that are prevalent in many clinically used drugs, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. A common method for synthesizing trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.

General Reaction Scheme

In this multicomponent reaction, this compound can serve as the 1,2-dicarbonyl component, reacting with an aldehyde and a source of ammonia (ammonium acetate) to form the imidazole ring.

Caption: General synthesis of 2,4-disubstituted imidazoles.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-4-phenyl-1H-imidazole

This protocol is based on a general and efficient method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles.

Materials:

-

This compound (1.0 mmol, 179.1 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg)

-

Ammonium acetate (3.0 mmol, 231.2 mg)

-

Methanol (3 mL)

-

Round-bottom flask or sealed tube

-

Stirring bar

-

Heating source (e.g., heating mantle or ultrasonic bath)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (2 mL).

-

Slowly add a solution of this compound (1.0 mmol) in methanol (1 mL) to the mixture with stirring.

-

Heat the reaction mixture to reflux or sonicate at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Data Interpretation

Triaryl-imidazole derivatives have shown significant potential as anticancer agents. For example, certain derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | Reported IC₅₀ |

| Triaryl-imidazoles | MDA-MB-231 (Breast Cancer) | Significant IC₅₀ reported |

| Triaryl-imidazoles | T47D (Breast Cancer) | Moderate to high IC₅₀ |

The synthesized 2-(3-nitrophenyl)-4-phenyl-1H-imidazole and its analogs can be screened for their anticancer activity using standard assays such as the MTT assay against a panel of cancer cell lines. The IC₅₀ values are determined to quantify their potency. Further studies can include mechanism of action investigations, such as cell cycle analysis or apoptosis assays, to understand how these compounds exert their cytotoxic effects.

Caption: Drug discovery workflow for imidazole-based anticancer agents.

Conclusion

This compound is a valuable and reactive building block for the synthesis of pharmaceutically relevant quinoxaline and imidazole heterocyclic systems. The straightforward cyclocondensation reactions allow for the efficient generation of diverse molecular scaffolds. The presence of the nitro group offers a strategic point for further chemical diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile building block in the discovery of novel therapeutics.

Application Notes and Protocols: 2-(3-Nitrophenyl)-2-oxoacetaldehyde in the Synthesis of Quinoxaline-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3-nitrophenyl)-2-oxoacetaldehyde as a precursor in the synthesis of quinoxaline-based kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction